5-Chloro-3-(2-(2,4-dichlorophenoxy)acetylhydrazidyl)-2-oxoindoline
CAS No.: 406703-01-3
Cat. No.: VC11650768
Molecular Formula: C16H10Cl3N3O3
Molecular Weight: 398.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 406703-01-3 |
|---|---|
| Molecular Formula | C16H10Cl3N3O3 |
| Molecular Weight | 398.6 g/mol |
| IUPAC Name | N-[(5-chloro-2-hydroxy-1H-indol-3-yl)imino]-2-(2,4-dichlorophenoxy)acetamide |
| Standard InChI | InChI=1S/C16H10Cl3N3O3/c17-8-1-3-12-10(5-8)15(16(24)20-12)22-21-14(23)7-25-13-4-2-9(18)6-11(13)19/h1-6,20,24H,7H2 |
| Standard InChI Key | JVQVXNOWSRTHNJ-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=C1Cl)C(=C(N2)O)N=NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
| Canonical SMILES | C1=CC2=C(C=C1Cl)C(=C(N2)O)N=NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s molecular formula, C₁₆H₁₀Cl₃N₃O₃, reflects a 398.6 g/mol molecular weight and a hybrid structure combining an indoline core with a dichlorophenoxy-acetylhydrazide substituent. The IUPAC name, N-[(5-chloro-2-hydroxy-1H-indol-3-yl)imino]-2-(2,4-dichlorophenoxy)acetamide, precisely describes its functional groups and substitution pattern.
Table 1: Key Structural Identifiers
| Property | Value |
|---|---|
| CAS No. | 406703-01-3 |
| Molecular Formula | C₁₆H₁₀Cl₃N₃O₃ |
| Molecular Weight | 398.6 g/mol |
| SMILES | C1=CC2=C(C=C1Cl)C(=C(N2)O)N=NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
| InChI Key | JVQVXNOWSRTHNJ-UHFFFAOYSA-N |
| PubChem CID | 1524159 |
The presence of three chlorine atoms—two on the phenoxy ring and one on the indoline moiety—suggests enhanced lipophilicity and potential resistance to metabolic degradation, traits often leveraged in drug design.
Synthesis and Reaction Pathways
Retrosynthetic Analysis
The synthesis of 5-Chloro-3-(2-(2,4-dichlorophenoxy)acetylhydrazidyl)-2-oxoindoline likely proceeds via a multi-step sequence:
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Indoline Core Formation: Starting from 5-chloroindoline-2-one, generated via cyclization of 5-chloroanthranilic acid derivatives.
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Hydrazide Incorporation: Condensation of the indoline intermediate with 2-(2,4-dichlorophenoxy)acetyl hydrazide, formed by reacting 2,4-dichlorophenoxyacetic acid with hydrazine.
Critical Reaction Steps
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Chlorination: Electrophilic substitution to introduce chlorine atoms at specific positions.
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Hydrazide Coupling: A nucleophilic acyl substitution between the indoline’s amine group and the activated carbonyl of the acetylhydrazide precursor.
Table 2: Hypothetical Synthesis Protocol
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | 5-Chloroanthranilic acid | Cyclization (H₂SO₄, Δ) | 5-Chloroindoline-2-one |
| 2 | 2,4-Dichlorophenoxyacetic acid | Hydrazine (EtOH, reflux) | 2-(2,4-Dichlorophenoxy)acetylhydrazide |
| 3 | 5-Chloroindoline-2-one + Hydrazide | DCC coupling (DMF, RT) | Target Compound |
Characterization and Analytical Data
Spectroscopic Profiling
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¹H/¹³C NMR: Expected signals include a singlet for the hydrazide NH (δ 9.8–10.2 ppm), aromatic protons from the dichlorophenoxy group (δ 6.8–7.4 ppm), and the indoline C=O resonance (δ 175–180 ppm in ¹³C NMR).
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Mass Spectrometry: A molecular ion peak at m/z 398.6 (M⁺) with fragmentation patterns indicative of Cl loss and hydrazide cleavage.
Biological Activity and Mechanistic Insights
Anticancer Hypotheses
The compound’s structural similarity to kinase inhibitors suggests possible activity against tyrosine kinases (e.g., EGFR or VEGFR). In silico docking studies could prioritize targets for in vitro validation.
Applications and Future Directions
Drug Discovery
This compound serves as a lead for optimizing antimicrobial and anticancer agents. Structure-activity relationship (SAR) studies could explore:
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Replacement of chlorine with fluorine to modulate bioavailability.
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Variation in the hydrazide side chain to enhance target selectivity.
Agricultural Chemistry
Dichlorophenoxy derivatives are historically used as herbicides. Functionalization with an indoline scaffold may yield novel plant growth regulators or antifungal agents for crop protection.
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